molecular formula C46H45ClN2O3S B15166731 2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate CAS No. 287182-34-7

2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate

Cat. No.: B15166731
CAS No.: 287182-34-7
M. Wt: 741.4 g/mol
InChI Key: RKMVEJIVFIMLME-UHFFFAOYSA-M
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Description

2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and a sulfonate group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate typically involves a multi-step process. The initial step often includes the preparation of the indole derivative, followed by the introduction of the chloro and ethylidene groups. The final steps involve the formation of the cyclopentene ring and the attachment of the sulfonate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-1-nitrobenzene
  • 2,5-Difluoronitrobenzene
  • 3-Fluoro-2-nitrophenol

Uniqueness

Compared to similar compounds, 2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate stands out due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

287182-34-7

Molecular Formula

C46H45ClN2O3S

Molecular Weight

741.4 g/mol

IUPAC Name

2-[2-[2-chloro-3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;4-methylbenzenesulfonate

InChI

InChI=1S/C39H38ClN2.C7H8O3S/c1-38(2)33(41(5)31-21-17-25-11-7-9-13-29(25)35(31)38)23-19-27-15-16-28(37(27)40)20-24-34-39(3,4)36-30-14-10-8-12-26(30)18-22-32(36)42(34)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14,17-24H,15-16H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

RKMVEJIVFIMLME-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CC4)Cl)C

Origin of Product

United States

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